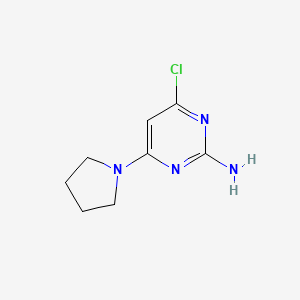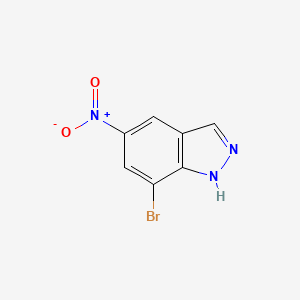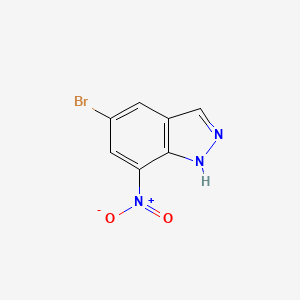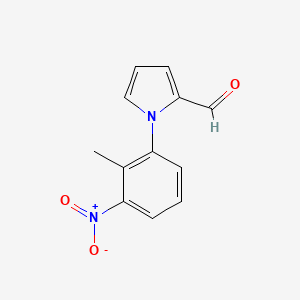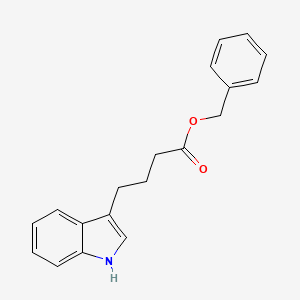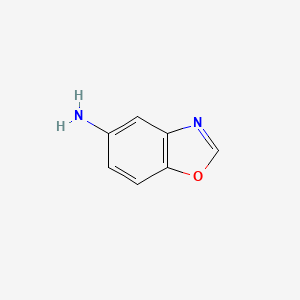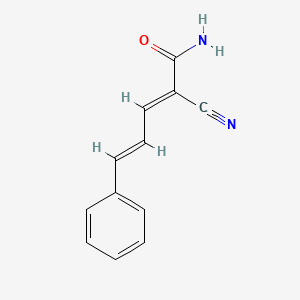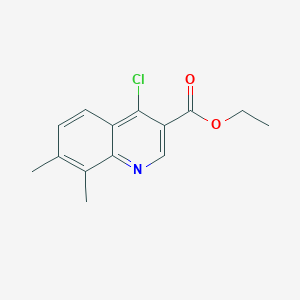
4-クロロ-7,8-ジメチルキノリン-3-カルボン酸エチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate is a chemical compound with the molecular formula C₁₄H₁₄ClNO₂ and a molecular weight of 263.72 g/mol . It belongs to the quinoline family, which is known for its diverse applications in medicinal and industrial chemistry . This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .
科学的研究の応用
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmacologically active quinoline derivatives with potential anticancer, antioxidant, anti-inflammatory, and antimicrobial activities.
Biological Research: The compound is used in studies investigating the biological activities of quinoline derivatives, including their interactions with various biological targets.
Industrial Chemistry: It is utilized in the development of new materials and catalysts for industrial processes.
準備方法
The synthesis of ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the Gould–Jacobs reaction, Friedländer synthesis, and Conrad-Limpach synthesis are well-known classical protocols used for constructing quinoline scaffolds . These methods often involve the use of catalysts such as magnesium chloride, cupric nitrate, or 4-toluenesulfonic acid under controlled temperatures .
In industrial settings, the production of this compound may involve more scalable and environmentally friendly methods, such as microwave-assisted synthesis or solvent-free reactions using reusable catalysts . These methods aim to reduce the environmental impact and improve the efficiency of the synthesis process.
化学反応の分析
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation Reactions: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinoline derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of quinoline-2,4-diones or dihydroquinolines .
作用機序
The mechanism of action of ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to interact with enzymes, receptors, and other proteins, leading to various biological effects . For example, they may inhibit the activity of certain enzymes involved in cancer cell proliferation or modulate the immune response by interacting with specific receptors .
類似化合物との比較
Ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate can be compared with other similar compounds, such as:
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: This compound has a similar quinoline scaffold but differs in the position and nature of the substituents.
4-Hydroxy-2-quinolones: These compounds have a hydroxyl group at the 4-position and exhibit different chemical reactivity and biological activities compared to ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate.
The uniqueness of ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
特性
IUPAC Name |
ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2/c1-4-18-14(17)11-7-16-13-9(3)8(2)5-6-10(13)12(11)15/h5-7H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOXOUHZNQVMBBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1Cl)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363288 |
Source


|
| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56824-88-5 |
Source


|
| Record name | ethyl 4-chloro-7,8-dimethylquinoline-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363288 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


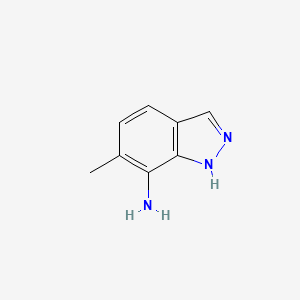

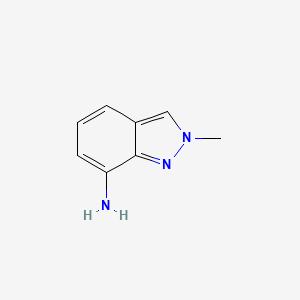
![4-[(3-Formyl-2-pyridinyl)oxy]benzenecarbonitrile](/img/structure/B1270206.png)
